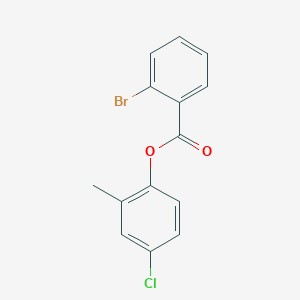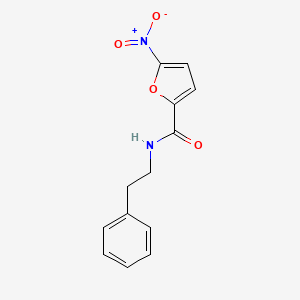
1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as MPDP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. MPDP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to increase the levels of serotonin, noradrenaline, and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine may also act on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, which is involved in anxiety regulation.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the reduction of anxiety-like behaviors, and the reduction of pain sensitivity in neuropathic pain models. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its pharmacological effects.
实验室实验的优点和局限性
1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its potential pharmacological properties, its ease of synthesis, and its low toxicity. However, 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine also has some limitations, including its limited solubility in water, which may make it difficult to administer in vivo. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine may also have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including the investigation of its potential therapeutic effects in humans, the identification of its molecular targets in the brain, and the development of more potent and selective derivatives. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine may also be useful in the study of mood disorders, anxiety disorders, and neuropathic pain. Further research is needed to fully understand the pharmacological properties of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine and to determine its potential clinical applications.
Conclusion:
In conclusion, 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its potential pharmacological properties, its ease of synthesis, and its low toxicity. However, 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine also has some limitations, including its limited solubility in water and potential off-target effects. Further research is needed to fully understand the pharmacological properties of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine and to determine its potential clinical applications.
合成方法
1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine can be synthesized using various methods, including the reaction of 1-(2-methoxybenzyl)piperazine with phenoxyacetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 1-(2-methoxybenzyl)piperazine with phenoxyacetyl chloride in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, and the product is extracted using an organic solvent like ethyl acetate.
科学研究应用
1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential pharmacological properties, including its antidepressant, anxiolytic, and antinociceptive effects. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to increase the levels of serotonin, noradrenaline, and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to reduce anxiety-like behaviors in animal models, and to reduce pain sensitivity in neuropathic pain models.
属性
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-19-10-6-5-7-17(19)15-21-11-13-22(14-12-21)20(23)16-25-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYKERIIPARBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)


![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)